molecular formula C8H18Cl2N2 B2540201 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride CAS No. 1956366-79-2

1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride

Cat. No.: B2540201
CAS No.: 1956366-79-2
M. Wt: 213.15
InChI Key: WLJXXBZQUVLXQU-UHFFFAOYSA-N
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Description

1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride (CAS: 1956366-79-2) is a nitrogen-containing spirocyclic compound with the molecular formula C₈H₁₈Cl₂N₂ and a molecular weight of 213.15 g/mol. Its structure features a spiro junction at the central carbon atom, linking two heterocyclic rings (one piperidine and one pyrrolidine), with a methyl group substituted on one nitrogen . The compound is typically supplied as a white to off-white powder, stored at room temperature, and exhibits moderate hazards (H302, H315, H319, H335) related to toxicity upon ingestion, skin/eye irritation, and respiratory discomfort .

Properties

IUPAC Name

1-methyl-1,7-diazaspiro[4.4]nonane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-6-2-3-8(10)4-5-9-7-8;;/h9H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJXXBZQUVLXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC12CCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956366-79-2
Record name 1-methyl-1,7-diazaspiro[4.4]nonane dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride typically involves the reaction of 1,7-diazaspiro[4.4]nonane with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the methylation process. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a fundamental building block in the synthesis of more complex spirocyclic compounds. Its unique spiro structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution .

Biology

  • Enzyme Inhibition Studies : 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride is investigated for its role as an enzyme inhibitor. Its ability to bind specifically to active sites of enzymes makes it a valuable tool in studying enzyme kinetics and mechanisms .
  • Receptor Modulation : The compound has shown potential in modulating receptor activity, particularly sigma receptors involved in pain modulation and neurological functions. This interaction suggests its applicability in pain management therapies .

Medicine

  • Therapeutic Agent : Research indicates that derivatives of this compound may possess analgesic properties, making them candidates for developing new pain relief medications. For instance, a study highlighted the efficacy of a derivative in reducing pain responses in animal models while exhibiting low toxicity .
  • Neurological Applications : The compound's interaction with nicotinic acetylcholine receptors suggests potential applications in treating neurological disorders such as schizophrenia and depression .

Industry

  • Specialty Chemicals Production : In industrial settings, 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride is utilized in producing specialty chemicals and materials due to its unique chemical properties and versatility .

Case Study 1: Analgesic Properties

A study focused on the analgesic properties of derivatives from 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride demonstrated significant efficacy in reducing pain responses in animal models. The derivative AD258 was particularly noted for its high potency against pain-related targets while showing negligible toxicity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionPotential Applications
Receptor ModulationInteraction with sigma receptorsPain management
Enzyme InhibitionBinding to active sitesBiochemical research
Neurological EffectsModulation of neurotransmitter systemsTreatment for schizophrenia and depression

Mechanism of Action

The mechanism of action of 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The spirocyclic structure allows for unique interactions with biological molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences
1-Methyl-1,7-diazaspiro[4.4]nonane diHCl 1956366-79-2 C₈H₁₈Cl₂N₂ 213.15 Methyl group on N1, spiro[4.4] system
2,7-Diazaspiro[4.4]nonane diHCl 1394122-72-5 C₇H₁₆Cl₂N₂ 199.12 No methyl group, same spiro[4.4] system
1,7-Diazaspiro[3.5]nonane diHCl 1312784-19-2 C₇H₁₄Cl₂N₂ 197.11 Smaller spiro[3.5] system
(R)-1-Benzyl-1,7-diazaspiro[4.4]nonane diHCl N/A C₁₅H₂₂Cl₂N₂ 301.26 Benzyl substituent on N1 instead of methyl

Key Observations :

  • Substituents: The methyl group in the target compound enhances lipophilicity compared to non-methylated analogues (e.g., 2,7-Diazaspiro[4.4]nonane diHCl). Benzyl-substituted variants (e.g., (R)-1-Benzyl-...) further increase molecular weight and lipophilicity, which may influence pharmacokinetics .
Physicochemical Properties
Property 1-Methyl-1,7-diazaspiro[4.4]nonane diHCl 2,7-Diazaspiro[4.4]nonane diHCl 1,7-Diazaspiro[3.5]nonane diHCl
Melting Point Not reported Not reported Not reported
Solubility Likely polar aprotic solvent-soluble Similar Similar
LogP (Predicted) ~1.2 (methyl enhances lipophilicity) ~0.8 ~0.7
Stability Stable at RT Stable at RT Stable at RT

Notes:

  • LogP values are estimated based on substituent contributions. The methyl group in the target compound increases hydrophobicity, which may improve membrane permeability compared to analogues .

Biological Activity

1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride is a unique compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article details its biological mechanisms, research applications, and comparative analyses with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₈Cl₂N₂
  • Molecular Weight : 213.15 g/mol
  • CAS Number : 1956366-79-2

The compound features a spirocyclic structure that enhances its interaction with various biological targets, including enzymes and receptors. The presence of two hydrochloride groups contributes to its solubility and reactivity.

1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride functions primarily through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, altering enzyme function and potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation : It has been shown to interact with sigma receptors (S1R and S2R), which are implicated in pain modulation and neuroprotection. Studies indicate that it exhibits high binding affinity to these receptors, making it a candidate for analgesic development .

Analgesic Properties

Recent studies have highlighted the analgesic potential of derivatives based on the diazaspiro scaffold. For instance, compound AD258 demonstrated negligible cytotoxicity while exhibiting high affinity for sigma receptors (Ki values of 3.5 nM for S1R and 2.6 nM for S2R). It showed significant antiallodynic effects in animal models at low doses (0.6–1.25 mg/kg) .

Enzyme Interaction Studies

The compound's interactions with various enzymes have been explored, showcasing its ability to serve as an inhibitor in biochemical pathways. It has been utilized in studies focusing on enzyme-ligand interactions, providing insights into its role as a potential therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochlorideMethylated spirocyclic structureSigma receptor binding, enzyme inhibition
1,7-Diazaspiro[4.4]nonane dihydrochlorideParent compound without methyl groupSimilar biological activity but less potency
2,7-Diazaspiro[4.4]nonane derivativesVariations with different functional groupsEnhanced binding affinities for sigma receptors

The unique methylation in 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride enhances its biological reactivity compared to its parent compounds, making it a valuable tool in drug discovery and development.

Study on Sigma Receptor Ligands

A study focused on the synthesis of 2,7-diazaspiro[4.4]nonane derivatives demonstrated that modifications at the nitrogen atom significantly influenced binding affinities for sigma receptors. The findings suggested that structural variations could optimize therapeutic efficacy while minimizing toxicity .

Toxicity Assessments

In vitro toxicity testing of various derivatives revealed that many exhibited low toxicity profiles while maintaining high receptor affinity. This indicates the potential for developing safe analgesics from this class of compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purity assessment methods for 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride?

  • Synthesis : Utilize multi-step organic synthesis with intermediates protected by tert-butyloxycarbonyl (Boc) groups, as demonstrated in analogous diazaspiro compounds (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate derivatives) . Key steps include alkylation, cyclization, and deprotection. For example, preparative reverse-phase HPLC is critical for purifying intermediates and final products under reduced pressure .
  • Purity Assessment : Employ Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) with [M+H]+ ion monitoring (e.g., m/z 393.1–395.2) and >99% purity thresholds. Confirm homogeneity via ¹H/¹³C NMR spectral alignment with reference data .

Q. How can spectroscopic techniques validate the structural integrity of 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride?

  • ¹H NMR Analysis : Assign proton environments using chemical shifts (e.g., aromatic protons at δ 7.20–7.44 ppm, methyl groups at δ 2.22–2.91 ppm) and coupling constants (e.g., J = 7.4–14.3 Hz for diastereotopic protons) .
  • UPLC-MS : Confirm molecular weight via [M+H]+ peaks and isotopic patterns (e.g., chlorine-containing derivatives show characteristic doublet clusters) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate exact mass (e.g., C₁₉H₂₂ClN₂O₃S requires 393.1034) to rule out structural ambiguities .

Advanced Research Questions

Q. What strategies are used to investigate structure-activity relationships (SAR) in 1-Methyl-1,7-diazaspiro[4.4]nonane derivatives?

  • Functional Group Variation : Synthesize analogs with substituents like benzyl, chlorobenzyl, or quinolinyl groups (e.g., E202, E203) and compare inhibitory activities .
  • Biological Assays : Test derivatives in target-specific assays (e.g., osteoclast inhibition for bone resorption studies or LSD1 demethylase activity ). Use IC₅₀ values to quantify potency shifts linked to structural modifications .
  • Computational Modeling : Pair experimental data with molecular docking to predict binding affinities to receptors (e.g., ghrelin receptor antagonism as in structurally related spiro compounds ).

Q. How are in vitro models applied to assess the biological activity of 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride?

  • Cellular Pathways : Use osteoclast activation assays (e.g., murine/human osteoclast cultures treated with RANKL) to measure inhibition via TRAP staining or resorption pit analysis .
  • Enzyme Inhibition : Evaluate LSD1 demethylase activity by quantifying H3K4/H3K9 methylation levels via Western blot or ELISA in cancer cell lines .
  • Receptor Binding : Perform competitive binding assays (e.g., fluorescence polarization) using ghrelin receptor homologs to determine antagonist/inverse agonist profiles .

Q. How can researchers resolve contradictions in biological activity data across studies on diazaspiro compounds?

  • Orthogonal Validation : Cross-verify results using multiple assays (e.g., enzymatic activity + cellular proliferation ).
  • Batch Consistency : Re-analyze compound purity and stereochemistry via NMR/MS to rule out synthetic variability .
  • Structural Confirmation : Employ X-ray crystallography (using SHELX software ) to resolve ambiguities in stereochemistry or salt forms affecting activity.

Methodological Notes

  • Data Tables :

    CompoundUPLC-MS [M+H]+Key ¹H NMR Shifts (δ, ppm)Biological Target
    E202 (Chlorobenzyl)393.1–395.27.20–7.44 (Ar-H), 4.38 (OH)Osteoclast Inhibition
    Bomedemstat427.1–429.18.88 (quinolinyl-H)LSD1 Demethylase
  • References : Prioritize peer-reviewed studies (e.g., osteoclast inhibition , LSD1 effects ) over commercial databases. Avoid non-validated sources per user guidelines.

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